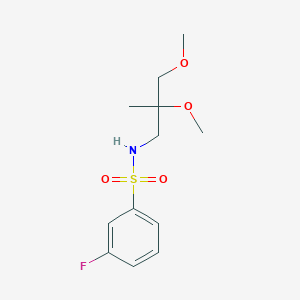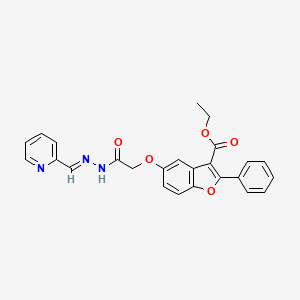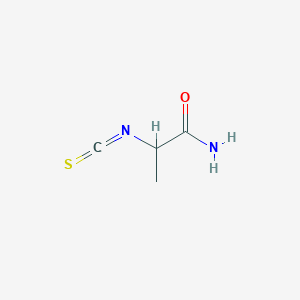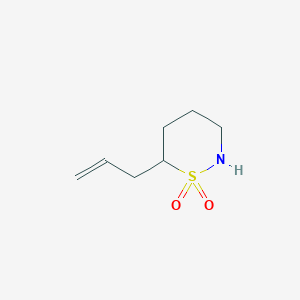
N-(2,3-dimethoxy-2-methylpropyl)-3-fluorobenzene-1-sulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(2,3-dimethoxy-2-methylpropyl)-3-fluorobenzene-1-sulfonamide, commonly known as DBS-043, is a chemical compound that has gained significant attention in the scientific research community due to its potential therapeutic applications. This sulfonamide derivative has been shown to exhibit promising pharmacological properties, making it an attractive candidate for further study.
Mechanism of Action
The mechanism of action of DBS-043 is not fully understood, but it is believed to exert its pharmacological effects by inhibiting specific enzymes and signaling pathways. For example, DBS-043 has been shown to inhibit the activity of the enzyme carbonic anhydrase, which is involved in various physiological processes. Additionally, DBS-043 has been shown to modulate the activity of various signaling pathways, including the PI3K/AKT and MAPK pathways.
Biochemical and Physiological Effects:
DBS-043 has been shown to have various biochemical and physiological effects, including anti-proliferative, anti-inflammatory, and neuroprotective effects. In cancer cells, DBS-043 has been shown to induce apoptosis and inhibit cell proliferation by disrupting the cell cycle. Inflammation is a key factor in many diseases, and DBS-043 has been shown to have anti-inflammatory effects by inhibiting the production of inflammatory cytokines. In neurological disorders, DBS-043 has been shown to have neuroprotective effects by reducing oxidative stress and inflammation.
Advantages and Limitations for Lab Experiments
DBS-043 has several advantages for laboratory experiments, including its high purity, stability, and solubility in various solvents. However, DBS-043 also has some limitations, including its high cost and limited availability, which may restrict its use in certain experiments.
Future Directions
There are several future directions for research on DBS-043, including its potential therapeutic applications in various diseases, its mechanism of action, and its pharmacokinetics and toxicity. Additionally, further studies are needed to optimize the synthesis and purification of DBS-043 to improve its availability and reduce its cost. Overall, DBS-043 has significant potential as a therapeutic agent, and further research is needed to fully explore its pharmacological properties.
Synthesis Methods
DBS-043 can be synthesized using a multi-step process that involves the reaction of 3-fluorobenzenesulfonyl chloride with 2,3-dimethoxy-2-methylpropan-1-amine under appropriate reaction conditions. The resulting product is then purified using column chromatography to obtain the final compound.
Scientific Research Applications
DBS-043 has been extensively studied for its potential therapeutic applications in various diseases, including cancer, inflammation, and neurological disorders. In cancer research, DBS-043 has been shown to inhibit the proliferation of cancer cells and induce apoptosis, making it a potential anti-cancer agent. Inflammation is a key factor in many diseases, and DBS-043 has been shown to have anti-inflammatory effects by inhibiting the production of inflammatory cytokines. In neurological disorders, DBS-043 has been shown to have neuroprotective effects by reducing oxidative stress and inflammation.
properties
IUPAC Name |
N-(2,3-dimethoxy-2-methylpropyl)-3-fluorobenzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18FNO4S/c1-12(18-3,9-17-2)8-14-19(15,16)11-6-4-5-10(13)7-11/h4-7,14H,8-9H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ISJYHMJFTZDOGE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CNS(=O)(=O)C1=CC=CC(=C1)F)(COC)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18FNO4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2,3-dimethoxy-2-methylpropyl)-3-fluorobenzene-1-sulfonamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-(benzo[d][1,3]dioxol-5-yl)-N-(4-methoxybenzo[d]thiazol-2-yl)-N-((tetrahydrofuran-2-yl)methyl)acetamide](/img/structure/B2457881.png)






![N-(1-(furan-2-yl)propan-2-yl)benzo[c][1,2,5]thiadiazole-5-carboxamide](/img/structure/B2457894.png)
![methyl 3-(8-(2-methoxy-5-methylphenyl)-1,7-dimethyl-2,4-dioxo-1H-imidazo[2,1-f]purin-3(2H,4H,8H)-yl)propanoate](/img/structure/B2457895.png)
![2-Cyano-N-[1-(2,4-dimethyl-1,3-thiazol-5-yl)ethyl]-N-methylpyridine-3-sulfonamide](/img/structure/B2457899.png)


![2-[Methyl(2,2,2-trifluoroethyl)amino]ethyl 2-chloropyridine-4-carboxylate](/img/structure/B2457902.png)
